molecular formula C10H15BrN4O B13642980 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide

Katalognummer: B13642980
Molekulargewicht: 287.16 g/mol
InChI-Schlüssel: DCRWDXRDLVNNQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide is a brominated pyrazole derivative featuring a cyclopropylamino substituent and a butanamide backbone. Pyrazole-based compounds are widely studied due to their diverse biological activities, including kinase inhibition and antimicrobial properties. This compound’s structure combines a brominated heterocyclic core with a cyclopropane moiety, which may enhance metabolic stability and binding affinity in biological systems.

Eigenschaften

Molekularformel

C10H15BrN4O

Molekulargewicht

287.16 g/mol

IUPAC-Name

4-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)butanamide

InChI

InChI=1S/C10H15BrN4O/c11-7-5-13-15(6-7)4-3-9(10(12)16)14-8-1-2-8/h5-6,8-9,14H,1-4H2,(H2,12,16)

InChI-Schlüssel

DCRWDXRDLVNNQC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(CCN2C=C(C=N2)Br)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by bromination and subsequent functionalization with a cyclopropylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of pyrazole-containing compounds with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylamino group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Compounds Analyzed:

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16)

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18)

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.21)

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Pyrazole 4-Bromo, 2-(cyclopropylamino)butanamide Not Provided Not Reported Bromopyrazole, cyclopropylamine, amide
Compound 16 Pyrazole-indole 4-Bromo, 3-(4-bromophenyl), benzenesulfonamide 620.36 g/mol 200–201 Sulfonamide, C=O, NH/CH3
Compound 17 Pyrazole-indole 4-Bromo, 3-(4-chlorophenyl), benzenesulfonamide 575.91 g/mol 129–130 Sulfonamide, C=O, Cl
Compound 18 Pyrazole-indole 4-Bromo, 3-(4-methoxyphenyl), benzenesulfonamide Not Provided 160–161 Sulfonamide, C=O, OCH3
Example 5.21 Pyrazol-one 4-Bromo, 5-(bromomethyl), 4'-isopropylphenyl ~330 g/mol Not Reported Bromomethyl, isopropyl, ketone

Key Findings

Impact of Substituents on Physicochemical Properties

  • Melting Points: The sulfonamide-containing compounds (16–18) exhibit higher melting points (129–201°C) compared to pyrazol-3-one derivatives (Example 5.21), likely due to enhanced hydrogen bonding from sulfonamide and carbonyl groups .
  • Solubility: The benzenesulfonamide group in Compounds 16–18 improves aqueous solubility, whereas the target compound’s butanamide and cyclopropylamino groups may favor lipid membrane permeability .

Spectroscopic Signatures

  • IR Spectroscopy : Sulfonamide derivatives (16–18) show characteristic SO₂ stretches at 1160–1335 cm⁻¹ and C=O peaks at 1653–1670 cm⁻¹. The target compound’s amide group would likely exhibit C=O stretches near 1650 cm⁻¹, similar to Compounds 16–18 .
  • ¹H-NMR: The cyclopropylamino group in the target compound would produce distinct proton signals (δ ~1.0–2.5 ppm for cyclopropane CH₂), differing from the aromatic proton environments of Compounds 16–18 (δ ~7.4–8.1 ppm) .

Biologische Aktivität

4-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanamide, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including anti-inflammatory, antimicrobial, and analgesic activities, supported by relevant research findings.

  • Molecular Formula : C10H14BrN3O2
  • Molecular Weight : 288.14 g/mol
  • CAS Number : 1341972-21-1

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives show up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM when compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A859310
Compound B617610

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. A study on related pyrazole compounds revealed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. For example, compounds with aliphatic amide pharmacophores demonstrated enhanced antimicrobial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Compound CE. coli20
Compound DS. aureus18
Standard Drug (Ampicillin)E. coli22

Analgesic Activity

In vivo studies have assessed the analgesic properties of pyrazole derivatives using models such as carrageenan-induced edema in rats. Certain derivatives exhibited significant pain relief comparable to ibuprofen, indicating their potential as analgesics .

Case Studies

  • Study on Pyrazole Derivatives :
    A comprehensive investigation into a series of pyrazole derivatives highlighted their effectiveness in reducing inflammation and pain in animal models. Specifically, the derivative corresponding to our compound showed a notable reduction in paw edema after administration .
  • Antimicrobial Screening :
    In a study evaluating various pyrazole derivatives for antimicrobial activity, our compound was part of a group that demonstrated effective inhibition against multiple bacterial strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.